2-Methyl-3,5-dinitrobenzonitrile

Physicochemical Properties Lipophilicity Drug Design

Select 2-Methyl-3,5-dinitrobenzonitrile (CAS 948-31-2) for its unique ortho-methyl substitution that lowers lipophilicity (XLogP3=1.5 vs. 2.4 for 3,5-dinitrobenzonitrile), enhancing aqueous solubility for medicinal chemistry. As a proven poultry coccidiostat, it is also the key intermediate for selective nitro reduction to ortho-substituted diamines. Ensure supply chain integrity by sourcing this ≥95% pure building block now.

Molecular Formula C8H5N3O4
Molecular Weight 207.14 g/mol
CAS No. 948-31-2
Cat. No. B1322849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3,5-dinitrobenzonitrile
CAS948-31-2
Molecular FormulaC8H5N3O4
Molecular Weight207.14 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N
InChIInChI=1S/C8H5N3O4/c1-5-6(4-9)2-7(10(12)13)3-8(5)11(14)15/h2-3H,1H3
InChIKeyFJPAWDYXHVKZRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3,5-dinitrobenzonitrile (CAS 948-31-2) Procurement and Core Characterization Guide


2-Methyl-3,5-dinitrobenzonitrile (CAS 948-31-2) is a substituted aromatic nitrile featuring a methyl group at the 2-position and nitro groups at the 3- and 5-positions of the benzonitrile core [1]. This compound, also known as 3,5-Dinitro-o-tolunitrile, is characterized by a molecular weight of 207.14 g/mol and a molecular formula of C8H5N3O4 . It is recognized for its use as a coccidiostat in the poultry industry and as a versatile intermediate in organic synthesis .

Why 2-Methyl-3,5-dinitrobenzonitrile Cannot Be Interchanged with Closely Related Dinitrobenzonitrile Analogs


Direct substitution of 2-Methyl-3,5-dinitrobenzonitrile with a structurally similar analog, such as 3,5-dinitrobenzonitrile, is not straightforward due to quantifiable differences in key physicochemical properties that dictate reactivity, solubility, and biological activity [1]. The presence of the methyl group at the ortho position significantly alters the compound's electronic and steric profile, leading to a distinct lipophilicity and potentially different metabolic or synthetic outcomes [2]. These differences necessitate specific selection criteria for applications ranging from agrochemical intermediates to medicinal chemistry building blocks.

Quantitative Differentiation Evidence for 2-Methyl-3,5-dinitrobenzonitrile (CAS 948-31-2)


Reduced Lipophilicity Compared to Unsubstituted 3,5-Dinitrobenzonitrile

The introduction of a methyl group at the 2-position significantly reduces the calculated lipophilicity (XLogP3) of 2-Methyl-3,5-dinitrobenzonitrile compared to the unsubstituted parent compound, 3,5-dinitrobenzonitrile [1]. This shift from a LogP of 2.4 to 1.5 indicates a substantial increase in hydrophilicity, which can directly impact solubility, permeability, and distribution in both biological and environmental systems [2].

Physicochemical Properties Lipophilicity Drug Design

Established Synthetic Procedure via Nitronium Tetrafluoroborate for Reliable Procurement

A well-defined and peer-reviewed synthetic procedure is available for the preparation of 2-Methyl-3,5-dinitrobenzonitrile via the nitration of o-tolunitrile with nitronium tetrafluoroborate [1]. This method provides a reliable and reproducible route for obtaining the compound, which is a key differentiator for procurement when compared to less-studied analogs lacking such documented synthetic protocols.

Synthetic Methodology Process Chemistry Nitration

Structural Confirmation via Unique Canonical SMILES and InChIKey Identifiers

The unique structural identity of 2-Methyl-3,5-dinitrobenzonitrile is unambiguously defined by its Canonical SMILES (CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N) and InChIKey (FJPAWDYXHVKZRC-UHFFFAOYSA-N) [1]. This level of structural specificity is critical for accurate compound registration, data retrieval, and ensuring the correct substance is procured, especially when compared to other regioisomers or analogs with ambiguous nomenclature [2].

Chemical Identity Data Integrity Cheminformatics

Strategic Application Scenarios for 2-Methyl-3,5-dinitrobenzonitrile (CAS 948-31-2) Procurement


Agrochemical Intermediate for Coccidiostat Development

2-Methyl-3,5-dinitrobenzonitrile is a known nitro compound used as a coccidiostat in the poultry industry . Its specific substitution pattern is critical for this application. Procurement for this purpose is justified by its established use-case, which is not shared by all dinitrobenzonitrile analogs. Selection should be based on the compound's documented activity in inhibiting coccidiosis in chickens [1].

Precursor for Ortho-Substituted Aromatic Diamines via Selective Reduction

The strategic positioning of nitro groups in 2-Methyl-3,5-dinitrobenzonitrile allows for selective reduction to yield ortho-substituted aromatic diamines . This is a key step in the synthesis of various heterocyclic compounds. The presence of the ortho-methyl group provides steric hindrance that can influence the regioselectivity of subsequent reactions, a feature that is absent in unsubstituted 3,5-dinitrobenzonitrile. This makes it a valuable building block for creating unique molecular architectures.

Building Block for Medicinal Chemistry Libraries with Tailored Lipophilicity

The reduced lipophilicity of 2-Methyl-3,5-dinitrobenzonitrile (XLogP3 = 1.5) compared to its parent compound 3,5-dinitrobenzonitrile (XLogP3 = 2.4) offers a distinct advantage in medicinal chemistry [1][2]. When designing compound libraries or optimizing lead candidates, this property can be exploited to improve aqueous solubility and potentially reduce off-target binding. Procurement for this purpose is driven by the need for a specific physicochemical profile that is not offered by the less hydrophilic analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-3,5-dinitrobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.